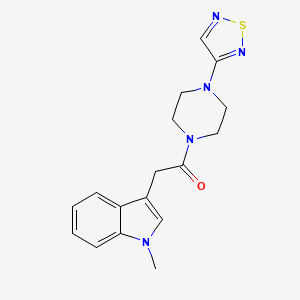
4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Chemical Reactions Analysis
The chemical reactions involving thiazole compounds can be complex and varied, depending on the specific substituents on the thiazole ring . Unfortunately, the specific chemical reactions involving “this compound” are not detailed in the available data.Mecanismo De Acción
Target of Action
The primary targets of 4-Phenyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole are D2 and 5-HT2A receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes. The D2 receptor is a dopamine receptor, and its activation is known to influence mood, behavior, and cognition. The 5-HT2A receptor is a serotonin receptor, and its activation affects mood, anxiety, and the sleep-wake cycle .
Mode of Action
This compound interacts with its targets (D2 and 5-HT2A receptors) by binding to them, thereby modulating their activity . This interaction can result in changes in neurotransmitter release, neuronal firing rates, and ultimately, changes in behavior and mood .
Biochemical Pathways
Given its targets, it likely influences thedopaminergic and serotonergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, sleep, and cognition .
Pharmacokinetics
Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and its ability to reach its targets in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential influence on multiple biochemical pathways. In preclinical studies, compounds with similar structures have shown promising results as atypical antipsychotic agents . They were found to have higher Meltzer index than the standard drug risperidone, indicating better atypical antipsychotic activity .
Propiedades
IUPAC Name |
4-phenyl-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c22-26(23,18-7-4-12-24-18)21-10-8-20(9-11-21)13-17-19-16(14-25-17)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMNZSQXXZAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2902837.png)
![(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B2902838.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)



![N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2902852.png)